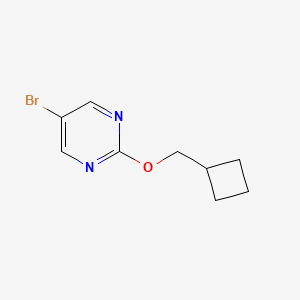

5-Bromo-2-(cyclobutylmethoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(cyclobutylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQGMVUQULIJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Bromo 2 Cyclobutylmethoxy Pyrimidine and Analogues

Impact of the Bromo Substituent at C-5 on Biological Interactions

The presence of a halogen atom at the C-5 position of the pyrimidine (B1678525) ring is a common feature in many biologically active compounds. researchgate.netnih.gov In the case of 5-Bromo-2-(cyclobutylmethoxy)pyrimidine, the bromo substituent is expected to significantly influence its electronic properties, lipophilicity, and potential for specific interactions with biological targets.

Halogen atoms, such as bromine, are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen, nitrogen, and sulfur, which can be crucial for ligand-receptor binding. nih.govresearchgate.net The bromine atom at the C-5 position can therefore act as a halogen bond donor, potentially enhancing the binding affinity and selectivity of the compound for its target protein.

Table 1: Postulated Impact of C-5 Substituents on Biological Interactions

| Substituent at C-5 | Expected Electronic Effect | Potential Interaction Type | Anticipated Impact on Lipophilicity |

| H | Neutral | Van der Waals | Lower |

| F | Electron-withdrawing | Halogen bonding (weak), Hydrogen bonding | Slightly increased |

| Cl | Electron-withdrawing | Halogen bonding (moderate) | Increased |

| Br | Electron-withdrawing | Halogen bonding (strong) | Significantly increased |

| I | Electron-withdrawing | Halogen bonding (very strong) | Most significantly increased |

| CH3 | Electron-donating | Hydrophobic | Increased |

Elucidation of the Cyclobutylmethoxy Group's Role at C-2 in Molecular Recognition

The cyclobutane (B1203170) ring, a four-membered carbocycle, introduces a degree of conformational rigidity and a specific three-dimensional shape to the side chain. nih.govru.nl This defined geometry can be crucial for fitting into a specific binding pocket of a receptor or enzyme. The puckered nature of the cyclobutane ring can position substituents in precise orientations, which can be advantageous for optimizing interactions with the target. nih.gov The hydrophobic character of the cyclobutyl group can also contribute to binding through van der Waals forces and hydrophobic interactions within the binding site. nih.gov

The methoxy linker provides a flexible connection between the rigid cyclobutyl ring and the pyrimidine core. This flexibility allows the cyclobutyl group to adopt an optimal orientation for binding. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor in the receptor's active site.

Substituent Effects on the Cyclobutyl Ring and Terminal Alkoxy Chain

Modifications to the cyclobutyl ring and the terminal alkoxy chain can provide valuable insights into the SAR of this compound analogues. The introduction of substituents on the cyclobutyl ring can probe the steric and electronic requirements of the binding pocket.

For instance, adding small alkyl groups to the cyclobutyl ring could enhance hydrophobic interactions if the binding pocket has available space. Conversely, the introduction of polar groups, such as hydroxyl or amino groups, could explore the potential for additional hydrogen bonding interactions. The stereochemistry of these substituents would also be critical, as different stereoisomers could exhibit significantly different biological activities due to the precise geometric requirements of the binding site. chemrxiv.org

Altering the length and nature of the alkoxy linker can also impact activity. Increasing the chain length (e.g., to an ethoxy or propoxy group) would change the positioning of the cyclobutyl ring within the binding pocket. Branching of the alkyl chain could also influence both potency and metabolic stability.

Table 2: Hypothetical SAR of Cyclobutyl and Alkoxy Chain Modifications

| Modification | Rationale | Predicted Impact on Activity |

| Methyl substituent on cyclobutyl ring | Probes for additional hydrophobic pockets | Potentially increased or decreased, depending on pocket size |

| Hydroxyl substituent on cyclobutyl ring | Introduces hydrogen bonding potential | Potentially increased if H-bond donor/acceptor is present |

| Increased alkoxy chain length | Alters positioning of the cyclobutyl group | Activity likely sensitive to optimal linker length |

| Branched alkoxy chain | May improve metabolic stability and alter conformation | Variable, could increase or decrease activity |

Analysis of Pyrimidine Ring Substitutions and Overall Pharmacophore Features

The pyrimidine ring serves as the central scaffold for this compound, and its substitution pattern is a primary determinant of its biological activity. nih.gov The arrangement of the bromo group at C-5 and the cyclobutylmethoxy group at C-2 creates a specific pharmacophore, which is the three-dimensional arrangement of functional groups required for biological activity. nih.govresearchgate.net

The key pharmacophoric features of this molecule likely include:

A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring.

A halogen bond donor: The bromine atom at C-5.

A hydrophobic region: The cyclobutyl ring.

A hydrogen bond acceptor: The oxygen atom of the methoxy linker.

The relative spatial arrangement of these features is critical for effective binding to the biological target. Modifications to other positions on the pyrimidine ring, such as C-4 or C-6, would significantly alter the pharmacophore and could either enhance or diminish biological activity. For example, introducing a small amine group at the C-4 position could provide an additional hydrogen bond donor, potentially increasing binding affinity.

Conformational Analysis and its Correlation with Biological Activity

The conformational flexibility of the cyclobutylmethoxy side chain is an important aspect of the SAR of this compound. fiveable.medrugdesign.org The molecule can adopt various conformations due to the rotation around the single bonds in the methoxy linker. The bioactive conformation, which is the specific three-dimensional shape the molecule adopts when bound to its target, is likely a low-energy conformer. drugdesign.orgwustl.edu

Molecular Mechanisms and Preclinical Biological Activity of 5 Bromo 2 Cyclobutylmethoxy Pyrimidine Analogues

In Vitro Biological Evaluation and Screening

In vitro studies form the cornerstone of understanding the molecular mechanisms and biological potential of novel chemical entities. For analogues of 5-bromo-2-(cyclobutylmethoxy)pyrimidine, these evaluations have spanned enzyme inhibition, receptor binding, and cell-based assays to determine their efficacy against cancer, microbes, and inflammation.

The pyrimidine (B1678525) core is a well-established scaffold for designing enzyme inhibitors. Analogues of 5-bromo-pyrimidine have been specifically evaluated for their ability to inhibit enzymes crucial for cell proliferation and survival.

Tyrosine Kinases A series of novel bromo-pyrimidine analogues have been investigated as potential anticancer agents due to their activity as tyrosine kinase inhibitors. researchgate.net Specifically, these compounds were designed as derivatives of Dasatinib, a known inhibitor of Bcr/Abl kinase. In an in vitro Bcr/Abl tyrosine kinase inhibitory study using an ADP-Glo assay, several compounds emerged as potent inhibitors. researchgate.net Compounds 6g , 7d , 9c , and 10e were identified as particularly effective Bcr/Abl kinase inhibitors, suggesting they are potential lead molecules for developing alternatives to existing therapies for conditions like chronic myeloid leukemia. researchgate.net

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) DHFR and TS are critical enzymes in the thymidylate cycle, essential for DNA synthesis, making them key targets for anticancer drugs. nih.govnih.govnih.gov Inhibition of either enzyme can lead to "thymineless death" in cancer cells. nih.gov Certain 5-substituted thieno[2,3-d]pyrimidine analogues have been synthesized and evaluated as potential dual inhibitors of both human TS and human DHFR. nih.gov

One classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (Compound 4 in the study), proved to be a highly potent dual inhibitor with IC50 values of 40 nM for human TS and 20 nM for human DHFR. nih.gov A series of nonclassical analogues also showed moderate to potent activity against human TS, with IC50 values ranging from 0.11 to 4.6 µM. nih.gov The 4-nitrophenyl analogue (Compound 7 in the study) was the most potent in this nonclassical series, demonstrating strong dual inhibitory effects on both human TS and DHFR. nih.gov These findings indicate that the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold is highly suitable for dual inhibition of these key enzymes. nih.gov

Table 1: Enzyme Inhibition Activity of Selected Pyrimidine Analogues

| Compound Series | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Bromo-pyrimidine analogues (Dasatinib derivatives) | Bcr/Abl Tyrosine Kinase | Compounds 6g, 7d, 9c, and 10e emerged as potent Bcr/Abl kinase inhibitors. | researchgate.net |

| 5-substituted thieno[2,3-d]pyrimidine analogues | Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) | Compound 4 is a potent dual inhibitor (IC50 = 40 nM for TS, 20 nM for DHFR). Nonclassical analogues showed IC50 values from 0.11 to 4.6 µM for TS. | nih.gov |

Cannabinoid Receptors The cannabinoid CB1 receptor has been a target for treating obesity and related metabolic disorders. nih.gov Researchers have designed and synthesized a series of substituted pyrimidines based on the structure of taranabant, a CB1 receptor inverse agonist. One notable compound, N4-((2S,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-yl)-N6-butylpyrimidine-4,6-diamine (Compound 13b ), demonstrated a strong binding affinity for the CB1 receptor with an IC50 of 16.3 nM and good selectivity over the CB2 receptor. nih.gov

PD-1/PD-L1 The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. nih.gov Disrupting this interaction is a promising strategy in cancer immunotherapy. nih.gov Novel di-bromo-based small-molecule inhibitors have been developed to target the PD-1/PD-L1 complex. nih.govnih.gov These compounds act by antagonizing PD-L1, thereby restoring T cell activation. nih.gov The development of these small molecules offers a potential alternative to monoclonal antibody-based therapies, which are the current standard for immune checkpoint blockade. nih.govnih.gov

The anticancer potential of 5-bromo-pyrimidine analogues has been extensively evaluated through in vitro cytotoxicity screening against various human cancer cell lines using the MTT assay.

One study synthesized a novel series of 5-bromo-pyrimidine derivatives and tested their activity against five human cancer cell lines: Hela (cervix), A549 (lung), MCF-7 (breast), A2780 (ovarian), and BGC-823 (gastric). The results showed that all synthesized compounds were active, with compounds 5c , 5e , 6d , 6g , and 6h exhibiting excellent anticancer activity, comparable to the reference drug Dasatinib.

Another investigation into bromo-pyrimidine analogues as tyrosine kinase inhibitors also included cytotoxicity screening. researchgate.net These compounds were tested against HCT116 (colon), A549 (lung), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia) cancer cell lines. Most of the compounds showed potent activity against K562 cells, which is consistent with their mechanism as Bcr/Abl inhibitors. researchgate.net

Table 2: In Vitro Antiproliferative Activity of 5-Bromo-Pyrimidine Analogues

| Compound Series | Tested Cell Lines | Most Potent Compounds | Reference |

|---|---|---|---|

| 5-Bromo-pyrimidine derivatives | Hela, A549, MCF-7, A2780, BGC-823 | 5c, 5e, 6d, 6g, 6h | |

| Bromo-pyrimidine analogues (Dasatinib derivatives) | HCT116, A549, K562, U937 | 6g, 7d, 9c, 10e (based on kinase inhibition) | researchgate.net |

Antibacterial and Antifungal Activity The antimicrobial properties of 5-bromo-pyrimidine derivatives were assessed using the broth dilution method against a panel of standard bacterial and fungal strains. The antibacterial screening included Gram-positive bacteria (Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa). Antifungal activity was tested against yeasts (Saccharomyces cerevisiae, Candida tropicalis) and a mold (Aspergillus niger). Several compounds, namely 5a , 5c , 5e , 6b , 6d , and 6h , demonstrated significant and broad-spectrum activity against the tested microbial strains. Other studies have also confirmed the potential of pyrimidine derivatives as antimicrobial agents. ajpp.inresearchgate.net

Antiviral Activity The antiviral potential of pyrimidine analogues has also been explored. A series of 1-cyclobutyl-5-(2-halovinyl)uracil analogues were synthesized and evaluated for their activity against several viruses in cell culture. nih.gov The bromovinyl (Compound 13 ), iodovinyl (Compound 15 ), and chlorovinyl (Compound 16 ) analogues were all found to be potent inhibitors of varicella-zoster virus (VZV). nih.gov Their activity against human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and herpes simplex virus type 2 (HSV-2) was less pronounced. nih.gov A key finding was that VZV thymidine kinase could efficiently convert these compounds to their monophosphates, which is a crucial step in their mechanism of action. nih.gov The high anti-VZV activity coupled with low cytotoxicity in WI-38 human lung fibroblast cells indicates a high therapeutic index in vitro. nih.gov

Pyrimidine derivatives are known to possess anti-inflammatory properties, with several pyrimidine-based drugs already in clinical use for inflammatory conditions. nih.gov The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of inflammatory mediators like prostaglandin E2 (PGE2). nih.govnih.gov

Studies on various pyrimidine derivatives have demonstrated their potential to inhibit COX isoenzymes. nih.govmdpi.com Certain compounds have shown high selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents as it can reduce gastrointestinal side effects. mdpi.com In addition to COX inhibition, some pyrimidine analogues exhibit antioxidant properties by reducing levels of reactive oxygen species (ROS) in inflammatory cell models, further contributing to their anti-inflammatory potential. nih.govmdpi.com

In Vivo Efficacy Studies in Preclinical Animal Models

While extensive in vitro data exists for 5-bromo-pyrimidine analogues, information regarding their in vivo efficacy in preclinical animal models is not available in the provided search results. Such studies are a critical next step in the drug development process to validate the in vitro findings and assess the therapeutic potential of these compounds in a whole-organism context.

Molecular Target Identification and Validation

The identification and validation of molecular targets are crucial steps in the development of novel therapeutic agents. For analogues of this compound, understanding their interactions with key biological macromolecules can elucidate their mechanism of action and therapeutic potential. While specific data on the direct interaction of this compound analogues with the targets outlined below is not extensively available in public literature, the broader class of pyrimidine derivatives has been widely studied, providing a basis for potential areas of investigation.

Kinase Target Profiling (e.g., Bcr/Abl, Src, EGFR, IRAK4)

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to mimic the hydrogen bonding pattern of the adenine ring of ATP, thus competing for the ATP-binding site of kinases. However, specific kinase profiling data for this compound analogues are not readily found in the reviewed literature. The following sections discuss the known inhibitory activities of other pyrimidine derivatives against key kinase targets, suggesting potential, yet unconfirmed, activities for this compound analogues.

Bcr/Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Phenylamino-pyrimidine derivatives are a known class of Bcr-Abl inhibitors. While direct inhibition by this compound analogues has not been reported, the structural similarity to existing inhibitors warrants investigation.

Src: Src family kinases are non-receptor tyrosine kinases that play a significant role in cancer cell proliferation, survival, and metastasis. Numerous pyrimidine-based molecules have been developed as Src inhibitors. The inhibitory potential of this compound analogues against Src kinase would be a logical area for future research.

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often mutated or overexpressed in various cancers, particularly non-small cell lung cancer. A multitude of pyrimidine-containing compounds have been synthesized and evaluated as EGFR inhibitors. The potential for this compound analogues to inhibit EGFR would depend on the specific substitutions and their ability to fit into the EGFR active site.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. Bicyclic pyrimidine compounds have been identified as potent IRAK4 inhibitors. Investigation into the activity of this compound analogues against IRAK4 could reveal potential immunomodulatory effects.

Table 1: Examples of Pyrimidine Derivatives as Kinase Inhibitors (for illustrative purposes)

| Kinase Target | Example Pyrimidine Derivative Class | Reported Activity |

| Bcr/Abl | Phenylamino-pyrimidines | Inhibition of Bcr-Abl kinase activity in CML models. |

| Src | Pyrazolo[3,4-d]pyrimidines | Inhibition of Src kinase and downstream signaling. |

| EGFR | Quinazoline-pyrimidines | Inhibition of wild-type and mutant EGFR in cancer cell lines. |

| IRAK4 | Bicyclic pyrimidines | Potent inhibition of IRAK4 in biochemical and cellular assays. |

Note: The compounds listed in this table are not direct analogues of this compound and are presented to illustrate the general potential of the pyrimidine scaffold as a source of kinase inhibitors.

DNA-Interacting Enzyme Investigations (e.g., DNA gyrase, Thymidylate synthase)

DNA gyrase: DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription wikipedia.org. While some heterocyclic compounds have been explored as DNA gyrase inhibitors, there is no specific information in the reviewed literature to suggest that this compound analogues have been investigated for this activity. Pyrrolopyrimidine derivatives, however, have been developed as inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE) nih.gov.

Thymidylate synthase: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS is a well-established strategy in cancer chemotherapy. 5-Bromouracil, a related brominated pyrimidine, is known to be an antimetabolite that can be incorporated into DNA in place of thymine nih.gov. Furthermore, thymidylate synthetase has been shown to catalyze the dehalogenation of 5-bromo-2'-deoxyuridylate nih.gov. Pyridine and pyrimidine derivatives have been identified as potent inhibitors of thymidylate synthase . However, no direct studies on the interaction of this compound with thymidylate synthase have been found.

G Protein-Coupled Receptor (GPCR) Interaction Analysis

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. High-throughput screening assays are commonly used to identify ligands that modulate GPCR activity. A comprehensive search of the scientific literature did not yield any studies specifically investigating the interaction of this compound or its analogues with any GPCRs. The evaluation of this compound class against a panel of GPCRs could be a potential avenue for discovering novel biological activities.

Protein-Protein Interaction Modulators (e.g., PD-1/PD-L1)

The modulation of protein-protein interactions (PPIs) is an emerging and challenging area of drug discovery. The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells can exploit to evade the immune system. While monoclonal antibodies targeting this pathway have been successful, there is a growing interest in the development of small molecule inhibitors. Some di-bromo-based small molecules have been investigated as inhibitors of the PD-1/PD-L1 interaction researchgate.netnih.gov. However, there is no published evidence to suggest that this compound analogues have been evaluated as modulators of the PD-1/PD-L1 pathway or any other PPIs.

Elucidation of Signaling Pathway Modulation

The biological effects of a compound are ultimately determined by its ability to modulate specific signaling pathways within the cell. Given the lack of specific molecular target identification for this compound analogues, it is not possible to definitively describe their impact on any particular signaling pathway.

Should future studies identify potent and selective interactions with any of the molecular targets discussed above (e.g., specific kinases, enzymes, or receptors), subsequent research would be necessary to elucidate the downstream consequences on the corresponding signaling cascades. For example, if an analogue were found to inhibit EGFR, further studies would investigate its effect on the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. Similarly, inhibition of IRAK4 would be expected to modulate the NF-κB and MAPK signaling pathways. Without primary research data, any discussion on signaling pathway modulation by this compound analogues remains speculative.

Computational and Theoretical Investigations of 5 Bromo 2 Cyclobutylmethoxy Pyrimidine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties.

For pyrimidine (B1678525) derivatives, DFT studies are typically performed using functionals like Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.govjchemrev.com These calculations yield optimized molecular structures, providing precise information on bond lengths and angles. While specific DFT data for 5-Bromo-2-(cyclobutylmethoxy)pyrimidine is not available in the cited literature, studies on analogous compounds like 5-bromopyrimidine (B23866) and other derivatives provide a reliable framework for understanding its expected electronic structure. nih.govnih.gov The calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule, which serves as the basis for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability. For pyrimidine and its derivatives, the HOMO-LUMO gap is a tool to estimate their reactivity. ekb.eg For instance, the introduction of substituents can significantly alter the energy gap and thus the molecule's reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrimidine | -9.98 | -0.58 | 9.40 |

| 5-Bromopyrimidine | -9.87 | -1.22 | 8.65 |

This table presents comparative DFT-calculated frontier orbital energies for Pyrimidine and 5-Bromopyrimidine, illustrating the influence of the bromine substituent. The data is based on analogous compounds to infer properties for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. jchemrev.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms.

Blue regions represent positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green regions correspond to neutral or zero potential areas. researchgate.net

For this compound, the MEP map is expected to show negative potential (red) around the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the cyclobutylmethoxy group, due to their high electronegativity and lone pairs. These sites would be the primary targets for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would likely be concentrated on the hydrogen atoms. This analysis helps in understanding non-covalent interactions and molecular recognition processes. researchgate.netresearchgate.net

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. These indices are calculated using the energies of the HOMO and LUMO. nih.gov Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Softness (σ): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.govmdpi.com

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Dipole Moment (μ) (Debye) |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrimidine derivative | 3.58 | 1.97 | 3.26 | 5.56 |

| Pyridine derivative (2b) | 2.84 | 2.86 | 1.41 | 2.16 |

| Pyridine derivative (4b) | 2.92 | 2.78 | 1.53 | 2.67 |

This table shows examples of calculated global reactivity descriptors and dipole moments for various pyrimidine and pyridine analogues, based on DFT calculations. nih.govmdpi.com Such data provides a quantitative basis for comparing the chemical reactivity and polarity of different heterocyclic compounds.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein or enzyme. scispace.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

While no specific molecular docking studies for this compound have been identified in the provided search results, the pyrimidine scaffold is common in many biologically active compounds that have been extensively studied. Pyrimidine derivatives have been docked into various protein targets to explore their inhibitory potential. The process involves preparing the 3D structures of the ligand and the protein receptor, followed by using a docking algorithm (e.g., in software like AutoDock or Schrödinger Suite) to sample various binding poses and score them based on binding energy. irjweb.comnih.gov

| Pyrimidine Derivative Class | Protein Target | PDB ID | Docking Software/Method | Key Finding |

|---|---|---|---|---|

| Diaryl pyrimidine derivatives | Human ACE2 receptor | Not Specified | Discovery Studio | Identified derivatives with high binding affinity, stabilized by hydrogen bonds and π-π interactions. nih.gov |

| General pyrimidine analogues | B-cell lymphoma 2 (Bcl-2) | 5VO4 | Molecular Operating Environment (MOE) | Predicted the mode of interaction with the Bcl-2 binding pocket. mdpi.com |

| 4-(Pyrazol-4-yl)-pyrimidines | Cyclin-dependent kinase 2 (CDK2) | 1HCK | AutoDock Tools | Explored binding modes and key structural features impacting inhibitor-enzyme interaction. nih.govnih.gov |

| Pyrido[3,4-d]pyrimidine inhibitors | Monopolar spindle 1 (Mps1) kinase | 6H3K | Not Specified | Probed complex binding modes, highlighting key residue interactions. mdpi.com |

This table summarizes molecular docking studies performed on various pyrimidine derivatives against different biological targets, illustrating the common application of this technique.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are often performed on a ligand-protein complex obtained from molecular docking to assess its stability and dynamic behavior. mdpi.com

The simulation tracks the trajectory of the complex over a period (typically nanoseconds), providing detailed information on conformational changes and intermolecular interactions. mdpi.com Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests the complex has reached equilibrium and is stable. mdpi.commdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein. High RMSF values correspond to more flexible regions. mdpi.commdpi.com

Radius of Gyration (Rg): Assesses the compactness of the protein-ligand complex. A stable Rg value suggests the protein maintains its folded structure upon ligand binding. mdpi.com

For pyrimidine derivatives, MD simulations have been used to confirm the stability of docked complexes, analyze the persistence of hydrogen bonds, and understand the dynamic nature of ligand-receptor interactions. mdpi.comacs.orgacs.orgrsc.org These simulations provide a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone.

| Pyrimidine Derivative Class | Protein Target | Simulation Time | Key Findings from MD Simulation |

|---|---|---|---|

| Fused Indeno-pyrido[2,3-d]pyrimidines | Staphylococcal Thioredoxin Reductase (SaTrxR) | 30 ns | Demonstrated excellent stability of the bound ligands at the NADPH binding site. acs.orgacs.org |

| Pyrido[3,4-d]pyrimidine inhibitors | Monopolar spindle 1 (Mps1) kinase | 200 ns | Confirmed the stability of the ligand-protein complexes and identified stable hydrogen bonds. mdpi.com |

| Indazol-Pyrimidine Hybrids | c-Kit tyrosine kinase | Not Specified | Confirmed the stability of the docked compound within the binding site, showing lower residual fluctuation compared to the apo-protein. mdpi.com |

| Furo[2,3-d]pyrimidine derivatives | PI3K/AKT | Not Specified | Revealed an improved and stable binding pattern with key amino acids in the binding sites. rsc.org |

This table provides examples of how molecular dynamics simulations have been applied to study the stability and dynamics of various pyrimidine derivatives in complex with their protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been detailed in the public domain. QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. For various classes of pyrimidine derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents, such as inhibitors of specific enzymes. These models are typically built using a dataset of compounds with known activities, from which predictive equations are derived. However, without a specific biological target and a corresponding dataset of active and inactive analogs of this compound, the development of a QSAR model is not feasible.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Detailed in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound are not publicly documented. ADME predictions are crucial in early-stage drug discovery to assess the pharmacokinetic profile of a potential drug candidate. Various computational tools and models are employed to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for excretion. researchgate.netnih.gov While general predictions can be made for any chemical structure using available software, specific, validated studies for this compound have not been published. Such studies would typically involve the use of multiple predictive models to cross-verify results and gain confidence in the compound's potential behavior in a biological system. nih.gov

Chemoinformatics and Virtual Screening Approaches

There is no specific information available regarding the use of this compound in chemoinformatics or virtual screening campaigns. Chemoinformatics involves the use of computational methods to analyze large chemical datasets, while virtual screening is a technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov These approaches are fundamental in modern drug discovery for identifying novel lead compounds. The application of these techniques to this compound would require a defined biological target and a research context, which is not currently available in the scientific literature.

Medicinal Chemistry and Lead Optimization Strategies for 5 Bromo 2 Cyclobutylmethoxy Pyrimidine Analogues

Rational Design Principles for Pyrimidine-Based Therapeutics

The rational design of pyrimidine-based therapeutics hinges on the scaffold's versatile nature. The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is an integral component of nucleobases and is found in numerous natural and synthetic drugs. nih.govnih.gov A key principle in its use is its ability to act as a bioisostere for phenyl and other aromatic systems, which can enhance both the pharmacokinetic and pharmacodynamic properties of a drug molecule. mdpi.comresearchgate.net

The nitrogen atoms in the pyrimidine ring are crucial for its biological activity, as they can act as hydrogen bond acceptors, facilitating strong interactions with target proteins like kinases. nih.gov This hydrogen bonding capability is a fundamental consideration in the design of new inhibitors. researchgate.net Furthermore, the pyrimidine structure is synthetically tractable, allowing for diverse substitutions at various positions on the ring. tandfonline.com This chemical flexibility enables medicinal chemists to systematically modify the molecule to optimize its interaction with a biological target, a process guided by structure-activity relationship (SAR) studies. nih.gov The design of novel pyrimidine derivatives often involves leveraging these inherent properties to create compounds that fit precisely into the binding sites of target enzymes or receptors, thereby eliciting a specific therapeutic effect. nih.gov

Lead Generation and Hit-to-Lead Optimization Campaigns

The journey from an initial "hit" to a viable "lead" compound is a critical phase in drug discovery known as the hit-to-lead (H2L) or lead generation process. wikipedia.orgupmbiomedicals.com This stage begins after a high-throughput screening (HTS) campaign identifies initial molecules, or "hits," that exhibit activity against a specific biological target. upmbiomedicals.com These hits typically have micromolar affinity for their target. wikipedia.org

The primary goal of the H2L process is to refine these initial hits into more promising "lead" compounds with improved potency, selectivity, and more favorable physicochemical properties. vichemchemie.comcolumbia.edu For a hypothetical hit compound based on the 5-Bromo-2-(cyclobutylmethoxy)pyrimidine scaffold, the process would involve several iterative cycles of chemical synthesis and biological testing. nih.gov Limited optimization is performed to enhance binding affinity into the nanomolar range and improve metabolic stability, preparing the compound for testing in animal models. wikipedia.org This multi-property optimization is complex, aiming to set the stage for the more resource-intensive lead optimization phase. vichemchemie.com

This interactive table illustrates a hypothetical hit-to-lead optimization process for a pyrimidine analogue, showing how key properties are systematically improved.

Table 1: Illustrative Hit-to-Lead Optimization Data| Compound | Modification | Target Affinity (IC50, nM) | Selectivity (vs. Off-Target) | Metabolic Stability (t½, min) |

|---|---|---|---|---|

| Hit-1 | Initial Scaffold | 1500 | 5-fold | < 5 |

| Analogue-1.1 | R-group modification at C4 | 750 | 10-fold | 15 |

| Analogue-1.2 | Cyclobutylmethoxy optimization | 400 | 15-fold | 25 |

Application of Pharmacophore Models and Molecular Hybridization

Modern drug design frequently employs computational tools and advanced strategies like pharmacophore modeling and molecular hybridization to accelerate the discovery process. nih.gov A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. For pyrimidine-based inhibitors, a pharmacophore model might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring features. semanticscholar.org

Molecular hybridization is a rational design strategy that combines two or more pharmacophores or bioactive scaffolds into a single hybrid molecule. nih.govmdpi.com This approach aims to create a new compound with enhanced affinity, improved efficacy, or a dual mode of action. nih.govresearchgate.net For instance, a fragment from a known potent inhibitor could be merged with the this compound core. mdpi.com This strategy has been successfully used to develop novel anticancer agents by combining pyrimidine and indole (B1671886) scaffolds, or by creating pyrimidine-based hybrid drugs that target multiple pathways involved in cancer progression. nih.govnih.gov These combined approaches allow for the exploration of new chemical space and the development of innovative therapeutics with potentially superior profiles. researchgate.net

Strategies for Enhancing Binding Affinity, Potency, and Selectivity

Once a lead compound is identified, the lead optimization phase focuses on refining its chemical structure to maximize binding affinity, biological potency, and selectivity for the intended target. This is achieved through detailed structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and the resulting effects on activity are measured. humanjournals.com

For analogues of this compound, medicinal chemists would explore substitutions at various positions of the pyrimidine ring. For example:

Position C2: The cyclobutylmethoxy group can be altered. Changing the size and nature of this alkoxy group can influence how the molecule fits into the hydrophobic pocket of a target enzyme.

Position C4/C6: These positions are often modified with amine or other functional groups to form critical hydrogen bonds with the target protein, a common strategy for kinase inhibitors. nih.gov

Position C5: The bromo substituent is a key site for modification. Replacing the bromine with other halogens (e.g., chlorine, fluorine) or small alkyl groups can modulate electronic properties and steric interactions, which can significantly impact potency and selectivity. nih.gov Introducing larger groups at this position via cross-coupling reactions can also explore additional binding interactions.

The goal is to identify substitutions that lead to a significant increase in potency (e.g., a lower IC50 value) while minimizing activity against other related targets to reduce potential side effects. nih.gov

This interactive table provides hypothetical examples of how structural modifications to a pyrimidine core could influence its inhibitory potency.

Table 2: SAR for Pyrimidine Analogues (Hypothetical Data)| Compound ID | C2-substituent | C5-substituent | C4-substituent | Potency (IC50, nM) |

|---|---|---|---|---|

| Lead-1 | -OCH2-cyclobutyl | -Br | -H | 80 |

| LO-1.1 | -OCH2-cyclobutyl | -Cl | -H | 120 |

| LO-1.2 | -OCH2-cyclobutyl | -CH3 | -H | 50 |

| LO-2.1 | -OCH2-cyclopentyl | -Br | -H | 95 |

| LO-3.1 | -OCH2-cyclobutyl | -Br | -NH2 | 15 |

Modulation of Pharmacokinetic Properties through Structural Modifications

In addition to potency and selectivity, a successful drug candidate must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Pyrimidine analogues, like other drug candidates, often require structural modifications to achieve a desirable ADME profile. nih.gov

Medicinal chemists use several strategies to fine-tune these properties:

Solubility: Introducing polar functional groups, such as hydroxyl or amino groups, can enhance aqueous solubility, which is often crucial for oral absorption.

Permeability: The ability of a drug to cross cell membranes can be modulated by adjusting its lipophilicity. This is often a delicate balance, as increasing lipophilicity can improve permeability but may also increase metabolic clearance and reduce solubility.

Metabolic Stability: Certain chemical groups are susceptible to metabolism by enzymes in the liver (e.g., Cytochrome P450 enzymes). semanticscholar.org Modifying these "metabolic soft spots" can increase the drug's half-life in the body. For example, replacing a metabolically labile methyl group with a trifluoromethyl group or blocking a site of oxidation with a fluorine atom can enhance stability. nih.gov

This interactive table illustrates how specific structural changes might hypothetically impact key pharmacokinetic parameters of a pyrimidine analogue.

Table 3: Impact of Structural Modifications on Pharmacokinetic Properties (Illustrative Data)| Compound ID | Key Modification | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |

|---|---|---|---|---|

| Lead-1 | Base Scaffold | 5 | 15 | 60 |

| PK-1 | Added morpholine (B109124) group | 50 | 12 | 75 |

| PK-2 | Replaced -CH3 with -CF3 | 4 | 18 | 120 |

Future Research Directions and Preclinical Translational Perspectives

Design and Synthesis of Novel Pyrimidine (B1678525) Scaffolds Inspired by 5-Bromo-2-(cyclobutylmethoxy)pyrimidine

The core structure of this compound offers a rich template for designing novel derivatives with potentially enhanced potency, selectivity, and drug-like properties. The pyrimidine ring is an attractive scaffold for developing anticancer drugs, with numerous derivatives having been synthesized and investigated. nih.govmdpi.com Future synthetic efforts will likely focus on several key areas:

Modification of the 2-position: The cyclobutylmethoxy group can be replaced with a variety of other cyclic or acyclic ethers, amines, or alkyl chains to probe the structure-activity relationship (SAR). For instance, replacing this group with different substituted anilines or piperazine moieties has been a successful strategy for other pyrimidine-based compounds. nih.gov

Functionalization of the 5-position: While the bromine atom is a useful synthetic handle, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling, it can be replaced with other groups. nih.gov Introducing aryl, heteroaryl, or alkynyl groups at this position could lead to interactions with new biological targets. For example, the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines from a 5-bromo-pyrimidine precursor yielded compounds with significant antibacterial activity. nih.gov

Annulation to form fused systems: The pyrimidine ring can be fused with other heterocyclic rings, such as furan, pyrrole, or thiazole, to create more rigid and complex scaffolds like furo[2,3-d]pyrimidines or thiazolo[4,5-d]pyrimidines. nih.govmdpi.commdpi.com These fused systems can present different pharmacophoric features and have shown promise as kinase inhibitors and microtubule targeting agents. nih.govnih.gov

A recent study detailed the synthesis of a novel series of 5-bromo-pyrimidine derivatives starting from 5-bromo-2,4-dichloropyrimidine, highlighting a multistep synthetic approach to generate diverse analogs for biological screening.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Application |

| 5-Bromo-2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | 2,4-disubstituted-5-bromopyrimidines | Kinase inhibitors, Antimicrobials nih.gov |

| 5-Bromo-pyrimidine precursor | Suzuki-Miyaura Coupling | 5-Aryl-pyrimidines | Antibacterials, Anticancer agents nih.govnih.gov |

| Substituted Thiazole-5-carboxamides | Cyclization with Trifluoroacetic Anhydride | Thiazolo[4,5-d]pyrimidine core | Anticancer agents mdpi.com |

This table provides examples of synthetic strategies to generate novel pyrimidine scaffolds.

Exploration of New Biological Targets and Disease Indications in Preclinical Models

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. Future preclinical research on analogs of this compound will aim to identify novel biological targets and expand their therapeutic applications.

Anticancer Therapy: A primary focus will remain on oncology. Pyrimidine-based molecules have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cell cycle and signaling pathways often dysregulated in cancer. nih.govmdpi.com Targets of interest include Aurora kinases (AURK) and Polo-like kinases (PLK), for which many pyrimidine scaffolds show potent inhibitory activity. mdpi.com Preclinical evaluation of novel analogs against diverse cancer cell lines, such as those for lung, breast, and cervical cancer, will be crucial. mdpi.com Furthermore, exploring their efficacy against multidrug-resistant (MDR) cancer cells is a significant translational goal. nih.gov

Antimicrobial Agents: The emergence of drug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. nih.gov Pyrimidine derivatives have demonstrated promising activity against various bacterial and fungal strains. Future studies could involve screening new compounds inspired by this compound against panels of clinically relevant pathogens, including drug-resistant strains of Staphylococcus aureus and Neisseria gonorrhoeae. nih.gov

Antiviral and Other Indications: Bicyclic pyrimidine nucleoside analogs, such as furo[2,3-d]pyrimidines, have been investigated as inhibitors of the herpes virus family. mdpi.com This suggests that non-nucleoside pyrimidine derivatives could also be explored for antiviral activity. Other potential therapeutic areas could include inflammatory diseases and neurological disorders, given the broad targeting potential of the pyrimidine scaffold.

Advancements in Computational Modeling for Drug Discovery

Computational tools are indispensable in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and designing novel compounds with improved efficacy.

Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning QSAR models can be developed for pyrimidine and uracil derivatives to predict their antiproliferative activity. mdpi.com These models use molecular descriptors to establish a mathematical relationship between chemical structure and biological activity, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.

Molecular Docking: Docking studies are used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.gov For pyrimidine derivatives targeting protein kinases, docking can elucidate key hydrogen bonds and other interactions in the kinase hinge region, guiding the design of more potent and selective inhibitors. mdpi.com For example, docking has been used to study the binding of furo[2,3-d]pyrimidines in the colchicine site of tubulin. nih.gov

Density Functional Theory (DFT): Computational methods like DFT can be used to study the electronic structure, stability, and reactivity of molecules. nih.gov This information helps in understanding the intrinsic properties of a compound like this compound and its derivatives, which can influence their biological activity.

| Computational Method | Application in Pyrimidine Drug Discovery | Reference |

| QSAR | Predicting antiproliferative activity of new derivatives. | mdpi.com |

| Molecular Docking | Elucidating binding modes with protein kinase targets. | mdpi.comnih.gov |

| DFT | Analyzing molecular structure, stability, and electronic properties. | nih.gov |

This table summarizes computational approaches for advancing pyrimidine-based drug discovery.

Development of Efficient and Sustainable Synthetic Pathways

The development of environmentally friendly and cost-effective synthetic methods is a key goal in pharmaceutical chemistry. Future research will focus on optimizing the synthesis of this compound and its analogs.

Green Chemistry Approaches: The principles of green chemistry are being increasingly applied to the synthesis of pyrimidine derivatives. nih.gov This includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasonic irradiation to accelerate reactions and improve yields.

One-Pot and Multicomponent Reactions: Simplifying synthetic processes by reducing the number of steps is highly desirable. One-pot, multicomponent reactions, where multiple reactants are combined in a single vessel to form a complex product, are being explored for pyrimidine synthesis. nih.gov A recently disclosed method allows for the one-step synthesis of 5-bromo-2-substituted pyrimidines from inexpensive starting materials like 2-bromomalonaldehyde and amidine compounds, offering a more efficient and scalable route. google.com

Catalysis: Employing novel catalysts can improve the efficiency and selectivity of synthetic transformations. This includes developing new catalytic systems for cross-coupling reactions to functionalize the pyrimidine core or using green catalysts to promote cyclization reactions under milder conditions. nih.gov

Integration of Chemical Biology Tools for Deeper Mechanistic Understanding

To translate preclinical findings into clinical success, a thorough understanding of a compound's mechanism of action is essential. Chemical biology tools offer powerful approaches to dissect these mechanisms at the molecular level.

Target Identification and Validation: For compounds with interesting phenotypic effects (e.g., anticancer activity), identifying the direct molecular target(s) is a critical step. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and cellular thermal shift assays (CETSA) can be employed using modified versions of the lead pyrimidine compound as chemical probes.

Mechanism of Action Studies: Once a target is identified, further studies are needed to understand how the compound modulates its function. For example, if a compound is found to be a microtubule targeting agent, cell-based imaging techniques can be used to visualize its effects on the microtubule cytoskeleton. nih.gov Flow cytometry analysis can reveal effects on the cell cycle. mdpi.com

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial. Chemical biology approaches can aid in developing assays to track the compound in biological systems and correlate its concentration with its biological effect over time, providing a more complete picture of its in vivo behavior.

By systematically pursuing these future research directions, the scientific community can build upon the structural foundation of this compound to design and develop the next generation of innovative pyrimidine-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(cyclobutylmethoxy)pyrimidine, and how does the choice of cyclobutylmethylation reagent affect yield?

- Methodological Answer : The synthesis typically involves bromination at the 5-position of a pyrimidine core followed by cyclobutylmethylation at the 2-position. Key reagents for cyclobutylmethylation include cyclobutylmethyl halides (e.g., bromide or iodide) under nucleophilic substitution conditions. For higher yields, Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) may be employed to couple cyclobutylmethanol to the hydroxylated intermediate . Comparative studies suggest alkyl halides provide moderate yields (50-65%), while Mitsunobu reactions improve efficiency (70-85%) but require anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Distinct splitting patterns for the cyclobutylmethoxy group (e.g., multiplet at δ 4.3–4.5 ppm for the OCH2 moiety and complex splitting for the cyclobutyl protons).

- ¹³C NMR : Peaks near δ 160-165 ppm confirm the pyrimidine ring, while δ 70-80 ppm corresponds to the OCH2 group.

- Mass Spectrometry (HRMS) : Molecular ion clusters ([M+H]⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Absorbance at ~1250 cm⁻¹ (C-O-C stretching) and ~650 cm⁻¹ (C-Br vibration) .

Q. How can researchers optimize purification methods for this compound given its solubility profile?

- Methodological Answer : Due to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is recommended. For thermally stable batches, flash chromatography with dichloromethane/methanol (95:5) achieves >95% purity. Solubility data from analogs suggest avoiding aqueous washes to prevent hydrolysis of the cyclobutylmethoxy group .

Advanced Research Questions

Q. How do steric effects of the cyclobutylmethoxy group influence regioselectivity in cross-coupling reactions compared to smaller alkoxy substituents?

- Methodological Answer : The bulky cyclobutylmethoxy group directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the less hindered 5-bromo position. Computational studies (DFT) show that steric hindrance at the 2-position increases activation energy for coupling at that site by ~8-12 kcal/mol compared to methoxy-substituted analogs. Experimental validation via XPhos/Pd(dba)₂ catalytic systems confirms >90% selectivity for 5-position coupling .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and activation barriers. The electron-withdrawing bromine at C5 and alkoxy group at C2 create a meta-directing effect, favoring substitution at C4 or C6. Solvent polarity (modeled via PCM) significantly impacts transition states: polar aprotic solvents (DMF) lower activation energy by stabilizing negative charge buildup during SNAr .

Q. How can contradictions in reported biological activity data for brominated pyrimidines with different alkoxy substituents be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

- Meta-analysis : Normalize data using IC50 values against control compounds (e.g., 5-Bromo-2-methoxypyrimidine).

- Structure-Activity Relationship (SAR) : Compare logP and steric parameters (e.g., TPSA) to differentiate cytotoxicity profiles.

- In vitro validation : Use isogenic cell lines to isolate substituent-specific effects. For example, cyclobutylmethoxy derivatives show 3-fold higher kinase inhibition than methoxy analogs due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.